Cas no 1805630-96-9 (4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride)

4-シアノ-3-ジフルオロメトキシ-5-メルカプトベンゼンスルホニルクロリドは、高反応性のスルホニルクロリド基を有する有機化合物です。この化合物の特徴は、シアノ基とジフルオロメトキシ基という電子求引性基を併せ持つことで、求電子反応や求核置換反応において優れた反応性を示します。特に、メルカプト基(-SH)の存在により、さらに多様な化学変換が可能となります。医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待され、複雑な分子骨格の構築に貢献します。高い純度と安定性を備えており、精密有機合成に適しています。

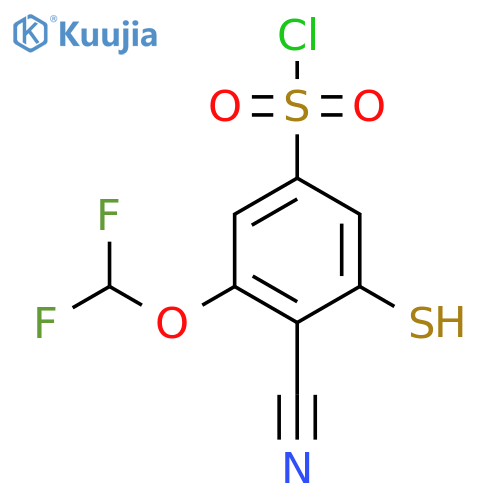

1805630-96-9 structure

商品名:4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride

CAS番号:1805630-96-9

MF:C8H4ClF2NO3S2

メガワット:299.702065467834

CID:4960970

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride

-

- インチ: 1S/C8H4ClF2NO3S2/c9-17(13,14)4-1-6(15-8(10)11)5(3-12)7(16)2-4/h1-2,8,16H

- InChIKey: RWVSOPYGUJFVDD-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=C(C(C#N)=C(C=1)OC(F)F)S)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 416

- トポロジー分子極性表面積: 76.5

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005901-500mg |

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride |

1805630-96-9 | 97% | 500mg |

815.00 USD | 2021-06-22 | |

| Alichem | A014005901-1g |

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride |

1805630-96-9 | 97% | 1g |

1,504.90 USD | 2021-06-22 | |

| Alichem | A014005901-250mg |

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride |

1805630-96-9 | 97% | 250mg |

494.40 USD | 2021-06-22 |

4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

1805630-96-9 (4-Cyano-3-difluoromethoxy-5-mercaptobenzenesulfonyl chloride) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量